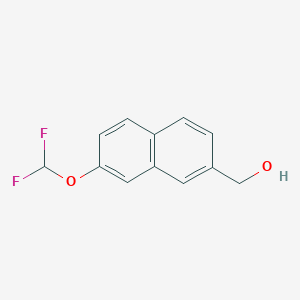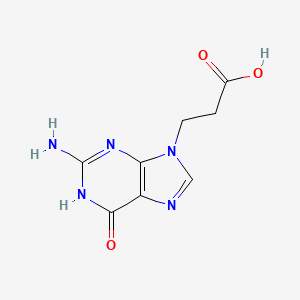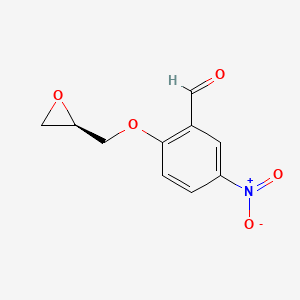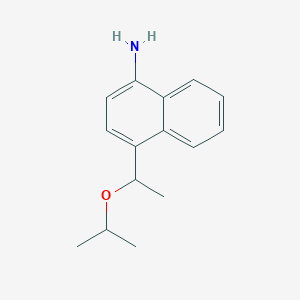
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is a chemical compound with the molecular formula C11H11NO4. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate typically involves the condensation of activated 8-hydroxyquinoline-2-carboxylic acid with substituted aniline in the presence of phosphorus trichloride . Another method involves the alkylation of substituted 8-hydroxyquinoline with 1,3-dibromopropane in the presence of an aqueous sodium hydroxide solution and tetrabutylammonium iodide in dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different quinoline-based compounds.
Substitution: It can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions are typically quinoline derivatives with different functional groups, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate involves its interaction with molecular targets such as enzymes and receptors. For example, it can chelate metal ions, disrupting their function and leading to various biological effects . In cancer cells, it can induce apoptosis through mitochondrial dysfunction, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar biological activities.
8-Hydroxyquinoline-2-carboxylic acid: Another derivative with comparable properties.
Quinoline: The basic structure from which these compounds are derived.
Uniqueness
8-Hydroxy-2-methylquinoline-7-carboxylic acid hydrate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to chelate metal ions and induce apoptosis in cancer cells makes it a valuable compound for research and potential therapeutic applications .
Propriétés
Numéro CAS |
856451-85-9 |
|---|---|
Formule moléculaire |
C11H11NO4 |
Poids moléculaire |
221.21 g/mol |
Nom IUPAC |
8-hydroxy-2-methylquinoline-7-carboxylic acid;hydrate |
InChI |
InChI=1S/C11H9NO3.H2O/c1-6-2-3-7-4-5-8(11(14)15)10(13)9(7)12-6;/h2-5,13H,1H3,(H,14,15);1H2 |
Clé InChI |
NJEPURPXIYZMGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=C1)C=CC(=C2O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-3,6-dinitroimidazo[1,2-a]pyridine](/img/structure/B11880422.png)
![7-Methoxy-5H-[1]benzopyrano[3,4-c]pyridin-5-one](/img/structure/B11880425.png)


![2-(tert-Butyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11880444.png)
![8-Bromoimidazo[1,2-c]pyrimidine-3-carbaldehyde](/img/structure/B11880448.png)




![3-(Thiophen-2-yl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B11880478.png)


![3-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propan-1-ol](/img/structure/B11880514.png)
